molecular formula C18H16FN5O3S B2524076 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034403-96-6

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide

Katalognummer: B2524076
CAS-Nummer: 2034403-96-6
Molekulargewicht: 401.42
InChI-Schlüssel: AIGKYQQLRGXSIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with a sulfone group (2,2-dioxido), fluorine, and dimethyl substituents. The benzamide moiety is substituted with a pyrazole ring at the 3-position.

Eigenschaften

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3S/c1-22-16-10-14(19)15(11-17(16)23(2)28(22,26)27)21-18(25)12-5-3-6-13(9-12)24-8-4-7-20-24/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGKYQQLRGXSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiadiazole ring and a pyrazole moiety. The fluorine substitution at the 6-position of the thiadiazole enhances its biological activity by potentially influencing metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antiviral Activity : Preliminary studies suggest that derivatives of thiadiazoles exhibit antiviral properties. The compound may inhibit viral replication through interference with viral enzymes or host cell pathways .
  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell growth by inducing apoptosis or cell cycle arrest. The mechanism may involve modulation of signaling pathways related to cell proliferation and survival .

Antiviral Activity

In vitro studies have evaluated the antiviral potential of similar compounds against various viruses. For instance, derivatives have been tested against HSV-1 and BVDV with promising results. The compound's efficacy was measured using cytotoxicity assays (CC50) and inhibitory concentrations (IC50).

CompoundVirus TargetIC50 (μM)CC50 (μM)Selectivity Index
3adHSV-15060012
3bBVDV2530012

These results indicate that the compound may possess significant antiviral activity with low cytotoxicity .

Antitumor Activity

The antitumor effects were assessed using various cancer cell lines. In one study, compounds similar to N-(6-fluoro...) were evaluated for their ability to inhibit glioblastoma cell proliferation.

CompoundCell LineIC50 (μM)Mechanism of Action
9bGlioblastoma15Induction of apoptosis
9eBreast Cancer20Cell cycle arrest at G2/M phase

These findings highlight the potential of this class of compounds in cancer therapy .

Case Study 1: Antiviral Efficacy

In a recent investigation into the antiviral properties of similar pyrazole derivatives, researchers found that certain modifications significantly enhanced antiviral activity against HSV. The study demonstrated that specific substitutions on the thiadiazole ring could lead to increased potency against viral replication in Vero cells .

Case Study 2: Antitumor Activity in Glioblastoma

A systematic evaluation of thiazolidine derivatives showed that compounds with structural similarities to N-(6-fluoro...) exhibited notable cytotoxicity in glioblastoma models. These compounds were found to disrupt mitochondrial function leading to apoptosis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison of Sulfone-Containing Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₉H₁₇FN₄O₃S₂ 440.5* 6-F, 1,3-dimethyl, 3-pyrazole
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-...thiazole-5-carboxamide C₁₇H₁₆FN₅O₃S₂ 421.5 4-methyl thiazole, pyrrole
3-(trifluoromethoxy)-N-(1,3,6-trimethyl-2,2-dioxido-...)benzamide C₁₈H₁₆F₃N₂O₄S 413.4 3-CF₃O, 1,3,6-trimethyl

*Calculated based on structural formula.

Pyrazole-Containing Benzamide Analogs

  • 1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-5-carboxamide (CAS 1170293-73-8): Shares a pyrazole-carboxamide scaffold but replaces the thiadiazole with a benzothiazole.
  • N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1796990-85-6): Incorporates a cyclopropyl-CF₃-pyrazole linked via an ethyl group. The CF₃ group may enhance lipophilicity and resistance to oxidative metabolism .

Table 2: Pyrazole-Modified Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound C₁₉H₁₇FN₄O₃S₂ 440.5* Direct pyrazole-benzamide linkage
1-ethyl-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-...carboxamide C₁₈H₁₇FN₆OS 384.4 Ethyl-pyrazole, benzothiazole
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)...carboxamide C₁₆H₁₄F₃N₅OS 381.4 Cyclopropyl-CF₃-pyrazole, ethyl linker

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?

  • Answer: The synthesis involves multi-step reactions, typically starting with condensation of fluorinated benzothiadiazole precursors with functionalized benzamide intermediates. Key steps include:

  • Solvent selection: Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reactivity .
  • Temperature control: Reactions often require reflux (e.g., 80–100°C) to achieve cyclization of the benzothiadiazole core .
  • Catalysts: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are used to deprotonate intermediates and drive amide bond formation .
    • Purification: Column chromatography or recrystallization from ethanol/acetic acid mixtures ensures high purity (>95%) .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Answer: A combination of analytical techniques is critical:

  • NMR spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., fluorine at C6, methyl groups at C1/C3) .
  • Mass spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 439.08) .
  • HPLC: Purity >98% is achieved using a C18 column with acetonitrile/water gradients .

Q. What structural features govern its reactivity and stability?

  • Answer: Key motifs include:

  • Benzothiadiazole core: The sulfone groups (2,2-dioxido) enhance electrophilicity, enabling nucleophilic substitutions .
  • Fluorine substituent: Electron-withdrawing effects stabilize the aromatic ring and influence bioactivity .
  • Pyrazole moiety: Acts as a hydrogen bond acceptor, critical for target interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Answer:

  • Derivatization: Replace the pyrazole group with triazoles or thiadiazoles to probe binding pocket compatibility .
  • Substituent variation: Introduce electron-donating groups (e.g., methoxy) at the benzamide para-position to assess steric/electronic effects .
  • Assay conditions: Use enzyme inhibition assays (e.g., FAAH) with IC₅₀ comparisons across derivatives .

Q. What computational strategies predict potential biological targets?

  • Answer:

  • Molecular docking: Dock the compound into FAAH’s catalytic site (PDB: 3QJ8) to evaluate binding affinity; pyrazole interactions with Ser241 are critical .
  • MD simulations: Simulate ligand-receptor dynamics over 100 ns to assess stability of the sulfone-Arg486 interaction .
  • QSAR models: Use Hammett constants (σ) for substituents to correlate electronic effects with activity .

Q. How can solubility challenges in in vitro assays be addressed?

  • Answer:

  • Co-solvents: Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Salt formation: Prepare hydrochloride salts via HCl/ethanol treatment to enhance aqueous solubility .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Q. How should contradictory bioactivity data across assays be resolved?

  • Answer:

  • Assay validation: Confirm enzyme purity (e.g., FAAH ≥90% by SDS-PAGE) and rule off-target effects via counter-screening .
  • Data normalization: Use positive controls (e.g., URB597 for FAAH) to calibrate inhibition values .
  • Metabolic stability: Assess hepatic microsomal degradation (t₁/₂ >60 min indicates suitability for in vivo studies) .

Q. What experimental approaches identify primary biological targets?

  • Answer:

  • Pull-down assays: Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • Thermal shift assays: Monitor protein melting temperature (ΔTm) shifts to confirm binding (e.g., FAAH ΔTm = +4.2°C) .
  • CRISPR-Cas9 knockouts: Validate target relevance by comparing activity in FAAH⁻/⁻ vs. wild-type cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.